molecular formula C24H23N5O3 B2828350 N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide CAS No. 1396631-14-3

N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide

Cat. No.: B2828350
CAS No.: 1396631-14-3
M. Wt: 429.48
InChI Key: XHBWZFWJUZZLDF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that features multiple functional groups, including an amide, oxadiazole, and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-oxo-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-4-19(23(31)26-21-15(2)6-5-7-16(21)3)29-14-18(8-9-20(29)30)24-27-22(28-32-24)17-10-12-25-13-11-17/h5-14,19H,4H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBWZFWJUZZLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide typically involves multi-step organic synthesis. The process may include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the amide bond: This is usually done through condensation reactions between an amine and a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or oxadiazole rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the amide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions could include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Case Studies

Several studies have highlighted the efficacy of similar oxadiazole derivatives against various cancer cell lines:

  • Kucukoglu et al. synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines. Some compounds showed higher potency than established chemotherapeutics like doxorubicin .
  • Moniot et al. reported that substituted oxadiazoles displayed selective inhibition against Sirtuin proteins, which are implicated in cancer progression .

These findings suggest that N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. The presence of the pyridine ring is known to enhance the antimicrobial properties by facilitating interactions with microbial enzymes .

Neuroprotective Effects

Recent studies have suggested that oxadiazole derivatives may possess neuroprotective effects by modulating neuroinflammation and oxidative stress pathways . This opens avenues for exploring the compound's utility in treating neurodegenerative disorders.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Oxadiazole Ring Enhances anticancer properties
Pyridine Substituent Improves interaction with biological targets
Dimethylphenyl Group Increases lipophilicity and cellular uptake

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)propanamide
  • **N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)pentanamide

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide lies in its specific combination of functional groups and the spatial arrangement of these groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-oxo-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide, identified by its CAS number 1396631-14-3, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O3C_{24}H_{23}N_{5}O_{3} with a molecular weight of 429.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H23N5O3
Molecular Weight429.5 g/mol
CAS Number1396631-14-3

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole can inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range against human colon adenocarcinoma and other types of cancer . Specifically, the oxadiazole derivatives have shown to inhibit enzymes related to cancer progression such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are crucial in tumor growth and metastasis .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Compounds with similar structural motifs have been reported to act as selective inhibitors of cyclooxygenases (COX), particularly COX-II, which is implicated in inflammatory processes . A related study reported that oxadiazole derivatives exhibited moderate to high COX-II inhibition with significant anti-inflammatory activity in vivo .

Antimicrobial Activity

The presence of pyridine and oxadiazole rings in the compound may contribute to antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Case Studies and Research Findings

  • Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives for their anticancer activities. The most potent compounds exhibited IC50 values below 100 µM across multiple cancer cell lines including breast and lung cancers .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated a reduction in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli showed that certain derivatives of this compound had minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating promising antimicrobial potential .

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